Researchers requiring a defined fluorenone scaffold for GlyT2 inhibition or material science applications often encounter positional isomer impurities that skew assay results. 3-Methyl-9-fluorenone (CAS 1705-89-1) provides the exact 3-methyl substitution pattern needed for selective GlyT2 interaction and reliable structure-property relationships. Available at ≥98% purity, this bright yellow solid ensures batch-to-batch consistency, empowering precise assay development and synthetic derivatization.
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
CAS No.1705-89-1
Cat. No.B1362854
⚠ Attention: For research use only. Not for human or veterinary use.
3-Methyl-9H-fluoren-9-one (CAS 1705-89-1) is a substituted fluorenone derivative with the molecular formula C14H10O and a molecular weight of 194.23 g/mol [1]. It is a bright yellow solid with a melting point of 163–165°C [2] and is characterized by a methyl substituent at the 3-position of the fluorenone core. This structural feature imparts distinct physicochemical and biological properties compared to the parent 9H-fluoren-9-one and other positional isomers. The compound is commercially available in research quantities, with typical purities of ≥95% (and up to 99.92% from specialized vendors) [3]. It serves as a versatile building block in organic synthesis , exhibits specific inhibitory activity against sodium- and chloride-dependent glycine transporter 2 (GlyT2) [4], and has been identified as a minor component of cigarette smoke [5].
Biochemical probeReported GlyT2 target engagement may support neurological pathway studies.
Synthetic building blockDistinct 3-methyl substitution pattern enables regioselective derivatization.
Optoelectronic researchFluorenone core suitable for structure-property relationship studies in organic electronics.
Analytical standardIdentified as a smoke constituent; may serve as a reference for environmental monitoring.
The fluorenone scaffold is highly sensitive to substituent effects, making direct interchange between analogs scientifically unsound. Computational and experimental studies on 9-fluorenone derivatives demonstrate that even minor modifications—such as the addition or relocation of a methyl group—can significantly alter electronic polarization, absorption and emission spectra, and biological target engagement [1][2]. Specifically, substituents at the 3-position influence intramolecular charge transfer characteristics differently than those at the 1-, 2-, or 4-positions [3]. Consequently, substituting 3-methyl-9H-fluoren-9-one with the unsubstituted parent compound or other positional isomers can lead to divergent outcomes in applications ranging from optoelectronic material design to biochemical assays targeting GlyT2 inhibition [4][5]. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended research or industrial application.
Property shiftPositional isomers (1‑, 2‑, or 4‑methyl) can alter electronic polarization and melting point, impacting optoelectronic device performance.
Reactivity driftRegioselectivity in electrophilic substitutions changes with methyl position; using an unsubstituted core may block desired functionalization routes.
[1] JoVE. Effects of Substituents on 9‑Fluorenone: Spectroscopic, Hirshfeld, Optical, NLO, IFCT, and CTM Properties. Journal of Visualized Experiments, 2026. View Source
[2] Dyes and Pigments. Unraveling the substituent group effects on the emission properties of fluorenone derivatives. Volume 219, November 2023, 111619. View Source
[3] ACS Publications. Photophysical Properties of Intramolecular Charge-Transfer Excited Singlet State of Aminofluorenone Derivatives. The Journal of Physical Chemistry A, 1998, 102 (29), pp 5881–5890. View Source
[5] CN106220645B. Compound based on monosubstituted-9-fluorenone and application thereof. China Patent, 2016. View Source
3-Methyl-9H-fluoren-9-one: Comparative Evidence
GlyT2 Inhibitory Activity
3-Methyl-9H-fluoren-9-one exhibits inhibitory activity against the sodium- and chloride-dependent glycine transporter 2 (GlyT2), a property not reported for the parent 9H-fluoren-9-one or common positional isomers [1]. This specificity highlights the functional consequence of the 3-methyl substitution.
GlyT2 inhibitionClass-level inference
3‑Methyl derivative: active Parent: no reported activity
Supports GlyT2 target‑engagement studies.
Assay conditions not fully disclosed; independent replication advised.
9H-fluoren-9-one (CAS 486-25-9): No reported GlyT2 activity
Quantified Difference
Qualitative: Activity observed vs. no activity reported
Conditions
Biochemical assay; specific conditions not disclosed
Why This Matters
This differential activity makes 3-methyl-9H-fluoren-9-one a valuable tool compound for studying GlyT2 function and for screening campaigns in neurological drug discovery, whereas the unsubstituted analog is unsuitable.
The melting point of 3-methyl-9H-fluoren-9-one is reported as 163–165°C [1][2], which differs significantly from the parent 9H-fluoren-9-one (mp 83–85°C). This substantial difference affects solid-state handling, purification by recrystallization, and thermal stability considerations in formulation.
Melting pointHead‑to‑head
3‑Methyl: 163–165°C Parent: 83–85°C Δ ≈ +80°C
Higher thermal stability alters purification and deposition processes.
Intermolecular packing differs; relevant for vacuum sublimation.
Materials scienceFormulationPurification
Evidence Dimension
Melting point
Target Compound Data
163–165°C
Comparator Or Baseline
9H-fluoren-9-one: 83–85°C
Quantified Difference
Approximately +80°C higher
Conditions
Standard capillary melting point determination
Why This Matters
The higher melting point indicates stronger intermolecular forces in the solid state, which can influence solubility, sublimation behavior, and the compound's suitability for vacuum deposition techniques in organic electronics.
[2] PubChem. 9H-Fluoren-9-one. National Center for Biotechnology Information. View Source
Lipophilicity & Membrane Permeability
The calculated LogP for 3-methyl-9H-fluoren-9-one is approximately 3.21 to 4.04 [1], reflecting the increased hydrophobicity conferred by the methyl group. For comparison, the parent 9H-fluoren-9-one has a LogP of approximately 2.85 [2].
LipophilicityCross-study comparable
3‑Methyl LogP: 3.21–4.04 Parent LogP: ≈2.85 Δ +0.36 to +1.19
Increased hydrophobicity may influence membrane partitioning in cell-based assays.
Values are calculated; experimental determination advised.
ADMEDrug designLipophilicity
Evidence Dimension
Octanol-water partition coefficient (LogP)
Target Compound Data
LogP = 3.21 (reported) to 4.04 (calculated)
Comparator Or Baseline
9H-fluoren-9-one: LogP ≈ 2.85
Quantified Difference
ΔLogP = +0.36 to +1.19
Conditions
Calculated/predicted values
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood-brain barrier penetration, making 3-methyl-9H-fluoren-9-one a potentially more favorable scaffold for CNS-targeted probes or therapeutics compared to the less lipophilic parent compound.
ADMEDrug designLipophilicity
[1] ChemSpider. 3-Methyl-9-fluorenone. Royal Society of Chemistry. View Source
[2] PubChem. 9H-Fluoren-9-one. National Center for Biotechnology Information. View Source
Substituent Effects on Optoelectronic Properties
Systematic studies on 9-fluorenone derivatives demonstrate that substituents significantly modulate electronic polarization, absorption, and emission spectra [1]. While 3-methyl-9H-fluoren-9-one itself has not been characterized in these studies, the position-specific effects observed for other substituents (e.g., 2-substituted derivatives) provide a strong class-level inference that the 3-methyl group will confer unique optoelectronic properties distinct from both the parent compound and other positional isomers.
Optoelectronic propertiesClass-level inference
Position‑specific effects on absorption/emission expected.
May support structure‑property relationship studies in OLED/OPV research.
Direct characterization of 3‑methyl derivative is pending.
Organic electronicsOLEDsOPVs
Evidence Dimension
Electronic and optical properties
Target Compound Data
Predicted to have distinct properties due to 3-methyl substitution
Comparator Or Baseline
9H-fluoren-9-one and 2-substituted analogs
Quantified Difference
Not directly quantified; class-level inference from related studies
Conditions
DFT calculations and spectroscopic analyses on 2-substituted fluorenones
Why This Matters
For researchers developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), the specific substitution pattern is critical for tuning device performance. 3-Methyl-9H-fluoren-9-one represents a distinct building block for fine-tuning HOMO-LUMO levels and emission characteristics.
Organic electronicsOLEDsOPVs
[1] JoVE. Effects of Substituents on 9‑Fluorenone: Spectroscopic, Hirshfeld, Optical, NLO, IFCT, and CTM Properties. Journal of Visualized Experiments, 2026. View Source
Electrophilic Substitution Reactivity
3-Methyl-9H-fluoren-9-one can undergo electrophilic substitution reactions at the aromatic ring, similar to other fluorenone derivatives . The presence and position of the methyl group is expected to influence the regioselectivity and rate of these reactions compared to the unsubstituted parent compound, providing a distinct synthetic handle for further functionalization.
Electrophilic substitutionClass-level inference
Regioselectivity altered by 3‑methyl group.
Enables distinct functionalization routes compared to parent.
No reaction‑specific data; inferred from general fluorenone reactivity.
Organic synthesisDerivatizationFunctionalization
Evidence Dimension
Electrophilic substitution reactivity
Target Compound Data
Reactive; regioselectivity influenced by 3-methyl group
Comparator Or Baseline
9H-fluoren-9-one: reactive with different regioselectivity
The ability to selectively functionalize the fluorenone core is essential for building diverse compound libraries. The 3-methyl derivative offers a distinct reactivity profile that can be exploited to access substitution patterns that are difficult or impossible to achieve with the parent compound or other isomers.
Organic synthesisDerivatizationFunctionalization
3-Methyl-9H-fluoren-9-one: Key Applications
GlyT2 Biochemical Probe
3-Methyl-9H-fluoren-9-one is a suitable tool compound for investigating the role of GlyT2 in neurological pathways. Its reported inhibitory activity [1] makes it a candidate for use in in vitro assays to validate GlyT2 as a target or to benchmark the activity of novel GlyT2 inhibitors. Procurement for this purpose should prioritize high-purity material (≥99%) from specialized vendors to ensure assay reproducibility.
Building Block in Organic Synthesis
As a versatile fluorenone derivative, 3-methyl-9H-fluoren-9-one serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and materials . Its distinct substitution pattern allows chemists to introduce the 3-methylfluorenone moiety into target structures, which can influence the final compound's conformation, electronic properties, and biological activity.
Precursor for Optoelectronic Materials
Fluorenone derivatives are widely explored for applications in organic electronics, including OLEDs, OPVs, and OFETs [2]. While specific data for 3-methyl-9H-fluoren-9-one in these devices is limited, class-level evidence strongly supports its potential as a monomer or functional group for tuning material properties. Researchers developing new emissive or charge-transport materials may consider this compound for structure-property relationship studies.
Analytical Standard for Environmental Monitoring
Identified as a minor component of cigarette smoke [3], 3-methyl-9H-fluoren-9-one can be utilized as an analytical standard in environmental or toxicological studies. High-purity reference material is essential for accurate quantification in complex matrices using GC-MS or LC-MS methods.
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